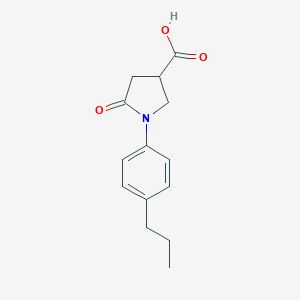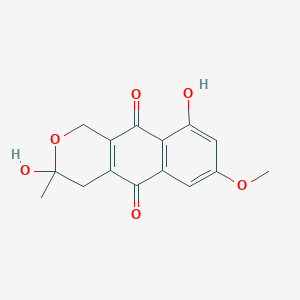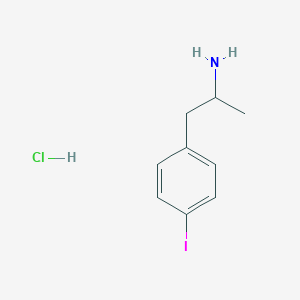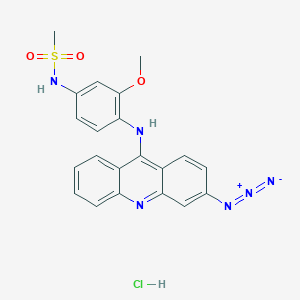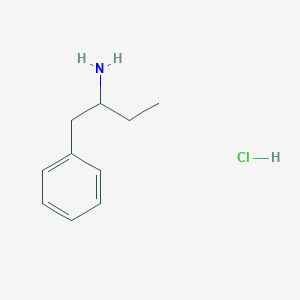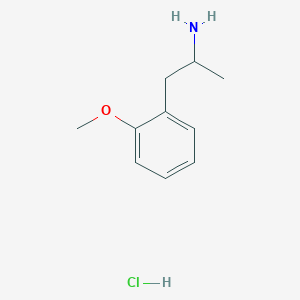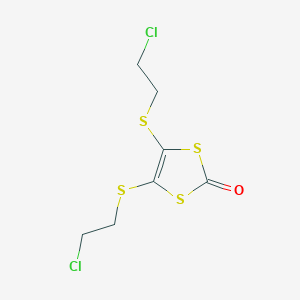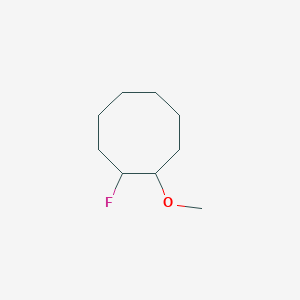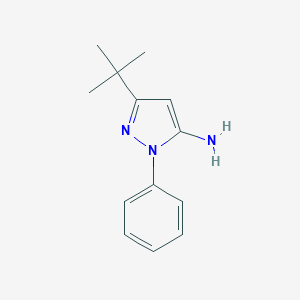
5-Acetylfuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylfuran-3-carbonitrile, also known as 5-Acetyl-2-furancarbonitrile, is a chemical compound with the molecular formula C7H5NO2. It is a furan derivative and has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
5-Acetylfuran-3-carbonitrile has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals. In the agrochemical industry, it has been reported to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a building block in the synthesis of various agrochemicals. In materials science, it has been reported to exhibit luminescent properties, making it a potential candidate for use in optoelectronic devices.
Wirkmechanismus
The mechanism of action of 5-Acetylfuran-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
5-Acetylfuran-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Acetylfuran-3-carbonitrile in lab experiments is its relatively simple synthesis method. It can be synthesized from readily available starting materials with high yield. Another advantage is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Acetylfuran-3-carbonitrile. One direction is to further investigate its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to investigate its toxicity and safety profile.
Synthesemethoden
There are several methods reported in the literature for the synthesis of 5-Acetylfuran-3-carbonitrile. One of the most common methods involves the reaction of furfural with acetic anhydride and sodium cyanide in the presence of a catalyst such as ammonium acetate or potassium carbonate. Another method involves the reaction of furfuryl alcohol with acetic anhydride and sodium cyanide in the presence of a catalyst such as potassium carbonate or sodium hydroxide. Both methods yield 5-Acetylfuran-3-carbonitrile as the main product with high yield.
Eigenschaften
CAS-Nummer |
133674-67-6 |
|---|---|
Produktname |
5-Acetylfuran-3-carbonitrile |
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
5-acetylfuran-3-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,1H3 |
InChI-Schlüssel |
LDBONMJUXJMQFI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CO1)C#N |
Kanonische SMILES |
CC(=O)C1=CC(=CO1)C#N |
Synonyme |
3-Furancarbonitrile, 5-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



